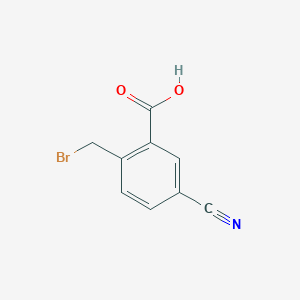
2-Chloro-6-cyanobenzoic acid
Vue d'ensemble
Description
“2-Chloro-6-cyanobenzoic acid” is a chemical compound with the molecular formula C8H4ClNO2 . It is a derivative of benzoic acid, which has a chlorine atom and a cyano group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carboxylic acid group (-COOH), a chlorine atom, and a cyano group (-CN) attached to it . The exact positions of these substituents on the benzene ring can vary, and the specific isomer “this compound” refers to the structure where the chlorine atom is at the 2nd position and the cyano group is at the 6th position .
Applications De Recherche Scientifique
Intermediate for Pyrithiobac Sodium
2-Chloro-6-mercaptobenzoic acid, related to 2-Chloro-6-cyanobenzoic acid, has been studied for its role as an important intermediate in the synthesis of pyrithiobac sodium, a herbicide. The assay analysis of 2-chloro-6-mercaptobenzoic acid by High-Performance Liquid Chromatography (HPLC) indicates its significance in industrial quality control for pyrithiobac sodium production (Yan-pin, 2013).
Tautomeric Equilibria in Sciences
2-Cyanobenzoic acids, closely related to this compound, are vital in various scientific fields. The study of their tautomeric equilibria in gas, solution, and solid phases using mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy highlights their chemical versatility and importance (Iglesias, Ruiz & Allegretti, 2012).
Halogen Bonds in Molecular Salts/Cocrystals
2-Chloro-4-nitrobenzoic acid, structurally similar to this compound, has been explored for its role in the formation of molecular salts and cocrystals. This study highlights the significance of halogen bonds alongside strong hydrogen bonds in the stability and structure of these molecular adducts (Oruganti et al., 2017).
Acid-Responsive Photoluminescence
6-Amino-8-cyanobenzo[1, 2-b]indolizines, which share structural features with this compound, demonstrate unique pH-dependent optical properties. Their photophysical changes upon protonation, as evidenced by acid titration and NMR spectroscopy, mark them as novel photoluminescent materials (Outlaw et al., 2016).
Synthesis of Benzo[b]furan Derivatives
The synthesis of 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, structurally related to this compound, is significant for constructing compounds with benzofuran cores. This highlights the compound's role in the creation of specific compound libraries, crucial for pharmaceutical and chemical research (Williams et al., 2013).
Propriétés
IUPAC Name |
2-chloro-6-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEHFXCAPRMDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















